3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone 3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Brand Name: Vulcanchem
CAS No.: 898757-61-4
VCID: VC3870054
InChI: InChI=1S/C22H22N2O3/c23-15-18-2-1-3-20(14-18)21(25)19-6-4-17(5-7-19)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC(=C4)C#N
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol

3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS No.: 898757-61-4

Cat. No.: VC3870054

Molecular Formula: C22H22N2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone - 898757-61-4

Specification

CAS No. 898757-61-4
Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
IUPAC Name 3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
Standard InChI InChI=1S/C22H22N2O3/c23-15-18-2-1-3-20(14-18)21(25)19-6-4-17(5-7-19)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2
Standard InChI Key SBLMRMORWVXNMQ-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC(=C4)C#N
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC(=C4)C#N

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Structure

The IUPAC name of this compound is 3-cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, reflecting its benzophenone core substituted at the 3-position with a cyano group (-CN) and at the 4'-position with a methyl-linked 1,4-dioxa-8-azaspiro[4.5]decyl moiety . The spirocyclic component consists of a piperidine ring fused to a 1,4-dioxane system, creating a rigid bicyclic structure that influences the compound’s stereoelectronic properties.

The molecular structure can be represented as:

CN-C6H4C(=O)C6H4CH2N(C2H4O2)-spiro[4.5]decane\text{CN-C}_6\text{H}_4-\text{C}(=\text{O})-\text{C}_6\text{H}_4-\text{CH}_2-\text{N}(\text{C}_2\text{H}_4\text{O}_2)\text{-spiro}[4.5]\text{decane}

This configuration enhances thermal stability and modulates solubility in polar solvents .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s predicted boiling point of 537.0±50.0C537.0 \pm 50.0^\circ \text{C} and flash point of 287C287^\circ \text{C} suggest high thermal stability, suitable for high-temperature reactions . Its density of 1.27g/cm31.27 \, \text{g/cm}^3 aligns with typical aromatic ketones, while the pKa of 8.53±0.208.53 \pm 0.20 indicates weak basicity attributable to the spirocyclic amine .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight362.43 g/mol
Density1.27±0.1g/cm31.27 \pm 0.1 \, \text{g/cm}^3
Boiling Point537.0±50.0C537.0 \pm 50.0^\circ \text{C}
pKa8.53±0.208.53 \pm 0.20
Solubility in DMSO≥ 10 mM (at 25°C)

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Formation of the Spirocyclic Amine: 1,4-Dioxa-8-azaspiro[4.5]decane is synthesized via cyclization of piperidine with ethylene glycol under acidic conditions.

  • Alkylation: The spirocyclic amine is alkylated with 4-(bromomethyl)benzophenone to introduce the methylene bridge.

  • Cyanation: A palladium-catalyzed cyanation at the 3-position of the benzophenone completes the structure .

Optimization Challenges

Key challenges include controlling regioselectivity during cyanation and minimizing side reactions at the spirocyclic nitrogen. Purification via column chromatography or recrystallization is critical to achieving >95% purity, as commercial samples are marketed at 97% purity .

Applications in Research

Pharmaceutical Intermediate

The compound’s rigid spirocyclic structure and electron-deficient nitrile group make it a candidate for kinase inhibitor development. Its benzophenone moiety may facilitate photoaffinity labeling in proteomics studies .

Materials Science

In polymer chemistry, the spirocyclic ether-amine group could act as a crosslinking agent or stabilizer in epoxy resins, enhancing thermal resistance .

SupplierPurityPackagingPrice (USD)
Rieke Metals97%1 g$467
American Custom Chemicals95%1 g$1,006.58
Rieke Metals97%5 g$1,750

Prices reflect the compound’s specialized synthesis and low production scale .

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